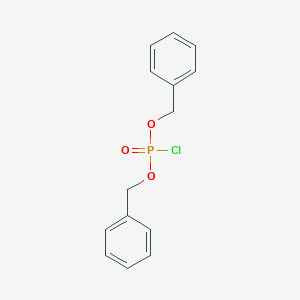
Dibenzyl chlorophosphonate
Cat. No. B014004
Key on ui cas rn:
538-37-4
M. Wt: 296.68 g/mol
InChI Key: YADJFRGSGWGMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08742133B2
Procedure details


Dibenzyl phosphorochloridate was added to the solution of benzyl 3-(2-(benzyloxy)-4-(ethoxymethoxy)-5-isopropylphenyl)-4-(1-methyl-1H-indol-5-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxylate and potassium carbonate in acetone. The reaction mixture was stirred at room temperature overnight. After removal of solvent, the reaction mixture was purified by column chromatography to produce pale yellow oil, which was hydrogenated to give the desired.

Name
benzyl 3-(2-(benzyloxy)-4-(ethoxymethoxy)-5-isopropylphenyl)-4-(1-methyl-1H-indol-5-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[P:1](Cl)(=[O:18])([O:10]CC1C=CC=CC=1)[O:2]CC1C=CC=CC=1.C([O:27][C:28]1[CH:33]=[C:32]([O:34]COCC)[C:31]([CH:39]([CH3:41])[CH3:40])=[CH:30][C:29]=1[C:42]1[N:46]([C:47]2[CH:48]=[C:49]3[C:53](=[CH:54][CH:55]=2)[N:52]([CH3:56])[CH:51]=[CH:50]3)[C:45](=[O:57])[N:44](C(OCC2C=CC=CC=2)=O)[N:43]=1)C1C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[P:1]([OH:18])([OH:10])([O:34][C:32]1[CH:33]=[C:28]([OH:27])[C:29]([C:42]2[N:46]([C:47]3[CH:48]=[C:49]4[C:53](=[CH:54][CH:55]=3)[N:52]([CH3:56])[CH:51]=[CH:50]4)[C:45](=[O:57])[NH:44][N:43]=2)=[CH:30][C:31]=1[CH:39]([CH3:41])[CH3:40])=[O:2] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(OCC1=CC=CC=C1)(OCC1=CC=CC=C1)(=O)Cl
|
|
Name
|
benzyl 3-(2-(benzyloxy)-4-(ethoxymethoxy)-5-isopropylphenyl)-4-(1-methyl-1H-indol-5-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C(=C1)OCOCC)C(C)C)C1=NN(C(N1C=1C=C2C=CN(C2=CC1)C)=O)C(=O)OCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removal of solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was purified by column chromatography
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce pale yellow oil, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
P(=O)(OC1=C(C=C(C(=C1)O)C1=NNC(N1C=1C=C2C=CN(C2=CC1)C)=O)C(C)C)(O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US08742133B2
Procedure details


Dibenzyl phosphorochloridate was added to the solution of benzyl 3-(2-(benzyloxy)-4-(ethoxymethoxy)-5-isopropylphenyl)-4-(1-methyl-1H-indol-5-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxylate and potassium carbonate in acetone. The reaction mixture was stirred at room temperature overnight. After removal of solvent, the reaction mixture was purified by column chromatography to produce pale yellow oil, which was hydrogenated to give the desired.

Name
benzyl 3-(2-(benzyloxy)-4-(ethoxymethoxy)-5-isopropylphenyl)-4-(1-methyl-1H-indol-5-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[P:1](Cl)(=[O:18])([O:10]CC1C=CC=CC=1)[O:2]CC1C=CC=CC=1.C([O:27][C:28]1[CH:33]=[C:32]([O:34]COCC)[C:31]([CH:39]([CH3:41])[CH3:40])=[CH:30][C:29]=1[C:42]1[N:46]([C:47]2[CH:48]=[C:49]3[C:53](=[CH:54][CH:55]=2)[N:52]([CH3:56])[CH:51]=[CH:50]3)[C:45](=[O:57])[N:44](C(OCC2C=CC=CC=2)=O)[N:43]=1)C1C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[P:1]([OH:18])([OH:10])([O:34][C:32]1[CH:33]=[C:28]([OH:27])[C:29]([C:42]2[N:46]([C:47]3[CH:48]=[C:49]4[C:53](=[CH:54][CH:55]=3)[N:52]([CH3:56])[CH:51]=[CH:50]4)[C:45](=[O:57])[NH:44][N:43]=2)=[CH:30][C:31]=1[CH:39]([CH3:41])[CH3:40])=[O:2] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(OCC1=CC=CC=C1)(OCC1=CC=CC=C1)(=O)Cl
|
|
Name
|
benzyl 3-(2-(benzyloxy)-4-(ethoxymethoxy)-5-isopropylphenyl)-4-(1-methyl-1H-indol-5-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C(=C1)OCOCC)C(C)C)C1=NN(C(N1C=1C=C2C=CN(C2=CC1)C)=O)C(=O)OCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removal of solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was purified by column chromatography
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce pale yellow oil, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
P(=O)(OC1=C(C=C(C(=C1)O)C1=NNC(N1C=1C=C2C=CN(C2=CC1)C)=O)C(C)C)(O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
